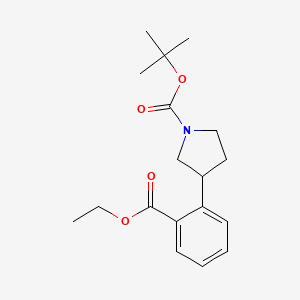

Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate is a chemical compound with the molecular formula C17H23NO4. It is an ester derivative of benzoic acid and contains a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate typically involves the esterification of 2-(1-Boc-3-pyrrolidinyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester can be reduced to the corresponding alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc group.

Major Products Formed

Oxidation: 2-(1-Boc-3-pyrrolidinyl)benzoic acid.

Reduction: Ethyl 2-(1-Boc-3-pyrrolidinyl)benzyl alcohol.

Substitution: 2-(3-pyrrolidinyl)benzoate.

Scientific Research Applications

Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in various biochemical pathways. The ester moiety allows for controlled release and targeted delivery of the compound in biological systems.

Comparison with Similar Compounds

Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate can be compared with other ester derivatives of benzoic acid and pyrrolidine-containing compounds:

Ethyl benzoate: Lacks the pyrrolidine ring and Boc group, making it less versatile in synthetic applications.

2-(1-Boc-3-pyrrolidinyl)benzoic acid: Similar structure but lacks the ester functionality, limiting its use in esterification reactions.

Ethyl 2-(3-pyrrolidinyl)benzoate: Lacks the Boc protecting group, making it more reactive but less stable.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and utility in various scientific and industrial applications.

Biological Activity

Ethyl 2-(1-Boc-3-pyrrolidinyl)benzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a pyrrolidine ring protected by a Boc (tert-butyloxycarbonyl) group. This structure is significant for its biological activity, as the pyrrolidine ring can mimic natural substrates, facilitating interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound acts as an inhibitor for certain metalloproteases, particularly zinc hydrolases. This inhibition can be beneficial in treating conditions associated with vasoconstriction and other cardiovascular disorders .

- Receptor Modulation : By mimicking the structure of natural ligands, it can bind to active sites on receptors, modulating their activity and influencing various signaling pathways.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antihypertensive Effects : It has shown promise in inhibiting endothelin-converting enzyme (ECE), which plays a crucial role in regulating blood pressure. This effect is particularly relevant in the context of hypertension and related cardiovascular diseases .

- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier may offer neuroprotective benefits, making it a candidate for treating neurological disorders.

Table 1: Summary of Biological Activities

Case Studies

-

Endothelin-Converting Enzyme Inhibition :

A study highlighted the effectiveness of this compound as an ECE inhibitor, demonstrating significant reductions in endothelin levels in animal models. This finding suggests its potential utility in managing hypertension and related cardiovascular conditions . -

Neuroprotective Effects :

In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This property is attributed to its ability to modulate signaling pathways associated with cell survival.

Properties

CAS No. |

1823254-84-7 |

|---|---|

Molecular Formula |

C18H25NO4 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

tert-butyl 3-(2-ethoxycarbonylphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H25NO4/c1-5-22-16(20)15-9-7-6-8-14(15)13-10-11-19(12-13)17(21)23-18(2,3)4/h6-9,13H,5,10-12H2,1-4H3 |

InChI Key |

XTAAHYNZUJARDW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2CCN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.